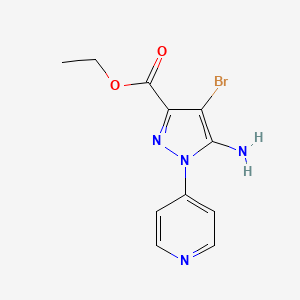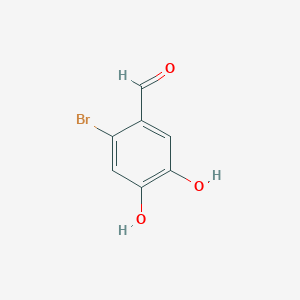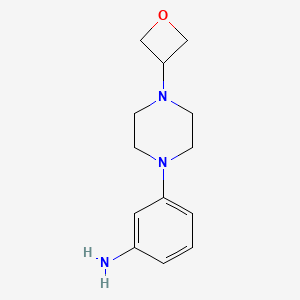
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is an organic compound with the molecular formula C13H19N3O It features a piperazine ring substituted with an oxetane group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline typically involves the following steps:
Formation of Oxetane Ring: The oxetane ring can be synthesized via cyclization reactions involving epoxides and halohydrins.
Piperazine Substitution: The oxetane ring is then introduced to the piperazine through nucleophilic substitution reactions.
Aniline Coupling: Finally, the piperazine derivative is coupled with aniline using reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the piperazine and aniline moieties can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline: Similar structure but with different substitution patterns.
3-(4-(Oxetan-3-yl)piperazin-1-yl)phenol: Contains a phenol group instead of an aniline.
3-(4-(Oxetan-3-yl)piperazin-1-yl)benzoic acid: Features a carboxylic acid group.
Uniqueness
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of the piperazine and aniline moieties also provides a versatile scaffold for further functionalization and application in various fields.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-[4-(oxetan-3-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C13H19N3O/c14-11-2-1-3-12(8-11)15-4-6-16(7-5-15)13-9-17-10-13/h1-3,8,13H,4-7,9-10,14H2 |
InChI Key |
ZJRFXVQPEYXRQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=CC(=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B12071934.png)
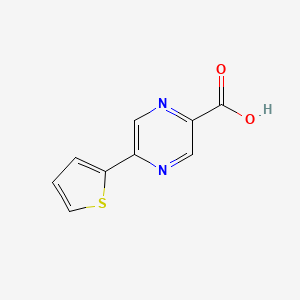

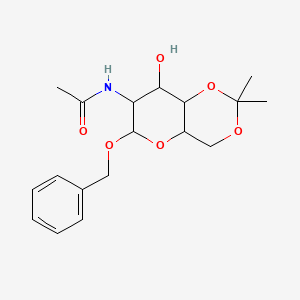
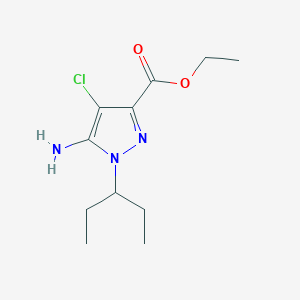


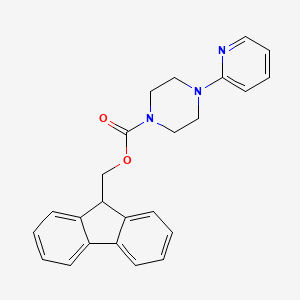
![2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one](/img/structure/B12071986.png)

